2-(3-Hydroxypropyl)benzonitrile
Description
2-(3-Hydroxypropyl)benzonitrile is a benzonitrile derivative featuring a hydroxypropyl (-CH₂CH₂CH₂OH) substituent at the ortho (2nd) position of the aromatic ring.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.2 g/mol |
IUPAC Name |
2-(3-hydroxypropyl)benzonitrile |
InChI |
InChI=1S/C10H11NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-2,4-5,12H,3,6-7H2 |
InChI Key |
HURABROQRRLPHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCO)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position of the hydroxypropyl group on the benzonitrile core significantly influences physicochemical properties and biological activity:
- However, the electronic effects of the nitrile group (strong electron-withdrawing) combined with the hydroxypropyl donor could alter ring polarization differently in the para vs. ortho configurations .
- 3-(3-Oxopropyl)benzonitrile (CAS 111376-39-7, ): Replacing the hydroxy group with a ketone (oxo) eliminates hydrogen-bonding capability but introduces a reactive carbonyl group. This modification likely increases lipophilicity, making it more suitable for hydrophobic interactions in drug design .
Table 1: Substituent Effects on Benzonitrile Derivatives
| Compound | Substituent Position | Functional Group | Key Properties |
|---|---|---|---|
| 2-(3-Hydroxypropyl)benzonitrile | 2nd (ortho) | -CH₂CH₂CH₂OH | Polar, H-bond donor, moderate lipophilicity |
| 4-(3-Hydroxypropyl)benzonitrile | 4th (para) | -CH₂CH₂CH₂OH | Lower steric hindrance, enhanced solubility |
| 3-(3-Oxopropyl)benzonitrile | 3rd (meta) | -CH₂CH₂CO | Higher lipophilicity, reactive carbonyl |
SARS-CoV-2 Main Protease (Mpro) Inhibitors
- Compound 5 (2-(3-(3-Chloro-5-propoxyphenyl)-2-oxo-2H-[1,3']bipyridin-5-yl)benzonitrile) and Compound 26 (cyclopropylmethoxy analog) (): These benzonitrile derivatives inhibit Mpro, with Compound 26 showing improved activity due to the cyclopropyl group’s rigidity and metabolic stability compared to the propyl group in Compound 3. The nitrile group likely interacts with the protease’s catalytic cysteine, while the hydroxypropyl-like side chains modulate solubility .
Cannabinoid Receptor Ligands
- CP55940 (): A synthetic cannabinoid featuring a 3-hydroxypropyl-cyclohexyl group. The hydroxypropyl moiety may mimic endogenous ligands like 2-AG, facilitating receptor activation. This highlights the role of hydroxyalkyl chains in modulating receptor binding affinity .
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